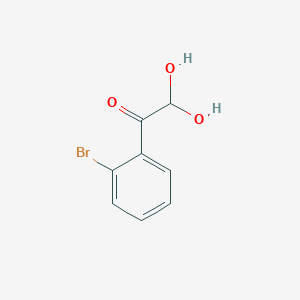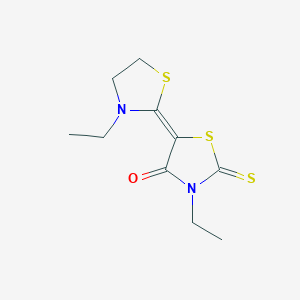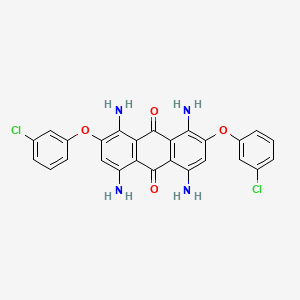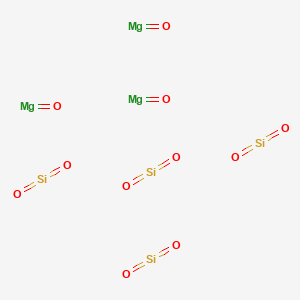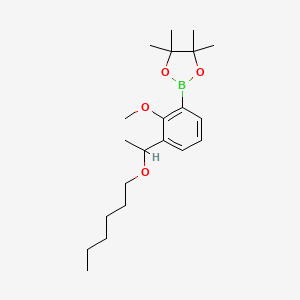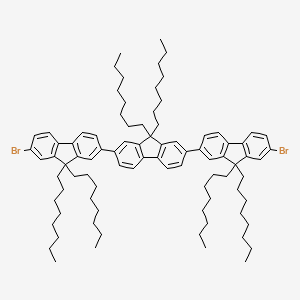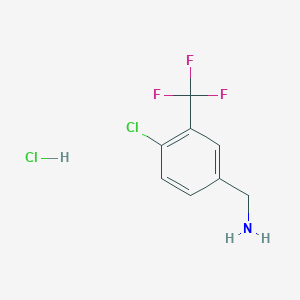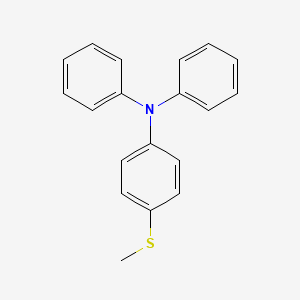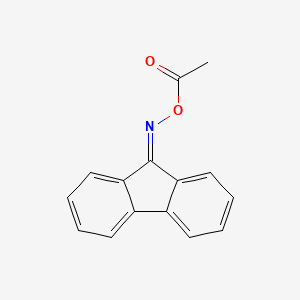
(Fluoren-9-ylideneamino) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Fluoren-9-ylideneamino) acetate is an organic compound that features a fluorene core with an amino group and an acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Fluoren-9-ylideneamino) acetate typically involves the reaction of fluorenone with an amine, followed by esterification with acetic acid or its derivatives. One common method includes the use of boron trifluoride as a catalyst to facilitate the reaction between fluorenone and an amine, forming the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (Fluoren-9-ylideneamino) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound back to its corresponding amine and alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluoren-9-ylideneamino alcohols.
Aplicaciones Científicas De Investigación
(Fluoren-9-ylideneamino) acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (Fluoren-9-ylideneamino) acetate involves its interaction with various molecular targets. The compound’s structure allows it to participate in electron transfer processes, making it useful in applications that require fluorescence or photoconductivity. Additionally, its ability to form stable complexes with metal ions is being explored for potential catalytic applications .
Comparación Con Compuestos Similares
- (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIS)
- (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIN)
Comparison: (Fluoren-9-ylideneamino) acetate is unique due to its acetate moiety, which imparts different chemical reactivity compared to other fluorenylidene derivatives.
Propiedades
Número CAS |
21160-07-6 |
|---|---|
Fórmula molecular |
C15H11NO2 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
(fluoren-9-ylideneamino) acetate |
InChI |
InChI=1S/C15H11NO2/c1-10(17)18-16-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3 |
Clave InChI |
DQOITARARXXHJP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON=C1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)

